molecular formula C10H17BO3 B2833091 4,4,5,5-Tetramethyl-2-(oxetan-3-ylidenemethyl)-1,3,2-dioxaborolane CAS No. 2246658-69-3

4,4,5,5-Tetramethyl-2-(oxetan-3-ylidenemethyl)-1,3,2-dioxaborolane

Cat. No.: B2833091
CAS No.: 2246658-69-3
M. Wt: 196.05
InChI Key: DIWDQIIXPVPQNZ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(oxetan-3-ylidenemethyl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to two oxygen atoms and a carbon atom. This compound is notable for its unique structure, which includes an oxetane ring and a dioxaborolane moiety. It is used in various chemical reactions and has applications in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(oxetan-3-ylidenemethyl)-1,3,2-dioxaborolane typically involves the reaction of an oxetane derivative with a boronic acid or boronate ester. One common method includes the following steps:

    Starting Materials: Oxetane derivative and boronic acid or boronate ester.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF).

    Procedure: The oxetane derivative is added to a solution of the boronic acid or boronate ester in THF, followed by the addition of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(oxetan-3-ylidenemethyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: Reduction reactions can convert the compound into different boron-containing species.

    Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to the formation of new carbon-boron bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of boron-containing organic compounds.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(oxetan-3-ylidenemethyl)-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Materials Science: The compound is used in the development of new materials, including polymers and nanomaterials.

    Medicinal Chemistry:

    Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(oxetan-3-ylidenemethyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with other molecules. The boron atom can coordinate with nucleophiles, facilitating various chemical transformations. The oxetane ring can also participate in ring-opening reactions, leading to the formation of new bonds and structures.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-2-(vinylmethyl)-1,3,2-dioxaborolane: Similar structure but with a vinyl group instead of an oxetane ring.

    4,4,5,5-Tetramethyl-2-(ethynylmethyl)-1,3,2-dioxaborolane: Contains an ethynyl group instead of an oxetane ring.

Uniqueness

4,4,5,5-Tetramethyl-2-(oxetan-3-ylidenemethyl)-1,3,2-dioxaborolane is unique due to the presence of the oxetane ring, which imparts distinct reactivity and stability compared to other similar compounds. This unique structure makes it valuable in specific applications where the oxetane ring’s properties are advantageous.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(oxetan-3-ylidenemethyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BO3/c1-9(2)10(3,4)14-11(13-9)5-8-6-12-7-8/h5H,6-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWDQIIXPVPQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2246658-69-3
Record name 4,4,5,5-tetramethyl-2-[(oxetan-3-ylidene)methyl]-1,3,2-dioxaborolane
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